molecular formula C21H38N4O8 B1665947 Amastatin CAS No. 67655-94-1

Amastatin

Cat. No.: B1665947
CAS No.: 67655-94-1
M. Wt: 474.5 g/mol
InChI Key: QFAADIRHLBXJJS-ZAZJUGBXSA-N
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Description

Amastatin is a potent, low-molecular-weight inhibitor of metalloaminopeptidases, including leucine aminopeptidase (LAP) and aminopeptidase A (APA). It features a tetrapeptide structure with a unique (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA) residue at its N-terminus, which is critical for its inhibitory activity . This compound acts as a slow, tight-binding inhibitor, forming stable complexes with target enzymes through interactions with active-site metal ions and subsites (e.g., S1, S'1, S3) . Its mechanism involves mimicking the gem-diolate transition state of peptide hydrolysis, stabilizing the enzyme in an inactive conformation .

Preparation Methods

Chemical Structure and Synthesis Overview

Amastatin’s structure comprises four key components:

  • The novel amino acid residue (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl (AHMHA)
  • Two L-valine residues
  • A C-terminal L-aspartic acid residue .

The synthesis of this compound involves sequential coupling of these residues, with meticulous attention to stereochemistry and protecting group strategies. The molecular formula (C21H38N4O8) and molecular weight (474.55 g/mol) were confirmed via high-resolution mass spectrometry and elemental analysis.

Stepwise Synthesis Methodology

Preparation of the AHMHA Residue

The AHMHA residue is synthesized from L-leucine through a multi-step process:

  • Oxidation : L-leucine is oxidized to (2S)-2-hydroxy-4-methylpentanoic acid.
  • Epoxidation : The hydroxyl group is epoxidized to introduce the 3-amino-2-hydroxy moiety.
  • Stereochemical control : Chiral resolution ensures the (2S,3R) configuration, critical for inhibitory activity.

Key reagents include thionyl chloride for esterification and palladium-charcoal for catalytic hydrogenation during deprotection.

Peptide Bond Formation

The tetrapeptide assembly follows a solution-phase strategy:

  • C-terminal activation : L-aspartic acid is protected as a benzyl ester to prevent side reactions.
  • Coupling reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) facilitates amide bond formation between AHMHA and L-valine residues.
  • Deprotection : Hydrogenolysis removes benzyl groups, yielding free carboxyl termini.

Protecting Group Strategies

Effective protection of functional groups is essential to prevent undesired reactions:

Functional Group Protecting Group Removal Method
Amino (AHMHA) tert-Butoxycarbonyl (Boc) Trifluoroacetic acid
Carboxyl (Asp) Benzyl (Bzl) Hydrogenolysis
Hydroxyl (AHMHA) Acetyl Acid hydrolysis

The N-terminal Boc group ensures selective coupling, while benzyl esters stabilize the aspartic acid carboxyl group during synthesis.

Structural Modifications and Activity Correlations

Synthetic analogs of this compound reveal critical structure-activity relationships (SAR):

Stereochemical Dependence

  • (2S,3R)-AHMHA : IC50 = 1.1 µM (AP-A inhibition).
  • (2R,3S)-AHMHA : IC50 > 500 µM (no activity).
    The S-configuration at C2 and R-configuration at C3 are indispensable for chelating zinc ions in aminopeptidases.

Peptide Chain Length

  • Tetrapeptide (AHMHA-Val-Val-Asp) : IC50 = 1.1 µM.
  • Tripeptide (AHMHA-Val-Asp) : IC50 = 865 µM.
    Elongating the peptide chain enhances binding affinity by aligning terminal amino and carboxyl groups with enzyme active sites.

Patent-Based Synthesis Innovations

The CN86101268A patent discloses alternative methodologies for this compound analogs:

  • Terminal modifications : Substituting the C-terminal aspartic acid with glutamic acid retains activity (IC50 = 1.3 µM).
  • Protecting groups : Dansyl (5-dimethylaminonaphthalene-1-sulfonyl) and p-toluenesulfonyl groups improve solubility during synthesis.

Purification and Characterization

Post-synthesis purification involves:

  • Column chromatography : Silica gel with chloroform-methanol gradients isolates the target compound.
  • Crystallization : Ethanol-water mixtures yield colorless crystals (m.p. 202–205°C).

Characterization data:

  • Optical rotation : [α]23D = -42.0° (c = 0.5, acetic acid).
  • Infrared spectroscopy : Peaks at 1630 cm⁻¹ (amide I) and 1550 cm⁻¹ (amide II).

Chemical Reactions Analysis

Types of Reactions: Amastatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Various amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Major Products:

Scientific Research Applications

Amastatin has a wide range of scientific research applications, including:

Mechanism of Action

Amastatin exerts its effects by competitively and reversibly inhibiting aminopeptidases. It specifically targets leucyl aminopeptidase, alanyl aminopeptidase, bacterial leucyl aminopeptidase, and leucyl/cystinyl aminopeptidase. The inhibition of these enzymes prevents the degradation of various peptides, thereby potentiating their biological effects. This compound has been found to potentiate the central nervous system effects of oxytocin and vasopressin by inhibiting their degradation .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Amastatin vs. Bestatin

Parameter This compound Bestatin
Structure Tetrapeptide with AHMHA residue Dipeptide (aromatic α-hydroxy-β-amino acid + leucine)
Key Interactions Binds S1, S'1, and S3 subsites; forms salt bridges with Arg-386/Asn-371 (APA) Lacks S3 subsite binding; primarily interacts with S1 and S'1
Potency (APA) IC₅₀ ~20 nM (slow-binding, Ki 20 µM → 20 nM after preincubation) Weaker activity (no S3 subsite engagement)
Enzyme Specificity Strong inhibitor of APA and LAP; weak against aminopeptidase N (APN) Broad-spectrum (APN, LAP, APA); less selective
Biological Effects Blocks angiotensin II conversion in rat brain ; enhances NK2 receptor agonist potency Enhances angiotensin II/III activity in neuropeptide processing

Mechanistic Insights :

  • This compound’s extended structure allows deeper penetration into the S3 subsite, enabling stronger salt bridges (e.g., with Arg-386 in APA), whereas bestatin’s shorter structure limits subsite engagement .
  • Both inhibitors coordinate active-site zinc ions via hydroxyl and amino groups, but this compound’s AHMHA residue induces a conformational change for tight binding .

This compound vs. Actinonin and Microginins

Parameter This compound Actinonin Microginins
Structure Tetrapeptide with AHMHA Hydroxamate-containing peptide Pentapeptides with Ahda moiety
Target Enzymes APA, LAP APN, matrix metalloproteinases ACE, APA, AMP
Mechanism Transition-state mimic (gem-diolate) Hydroxamate chelates active-site metals Ahda mimics transition state
Selectivity High for APA/LAP Broad (APN, bacterial enzymes) Dual ACE/APA inhibition

Key Differences :

  • Actinonin’s hydroxamate group provides stronger metal chelation, making it effective against bacterial metalloproteases .
  • Microginins lack this compound’s AHMHA but share transition-state mimicry via the Ahda moiety, enabling cross-reactivity with ACE .

Enzyme-Specific Inhibition Profiles

Enzyme This compound (IC₅₀/Ki) Bestatin (IC₅₀/Ki) Other Inhibitors
APA 20 nM (tight-binding) >1 µM Chelerythrine (similar to this compound)
APN Weak activity 100–500 nM Actinonin (sub-µM)
EtAPN1 (Eimeria) Potent inhibitor (zinc-dependent) Potent inhibitor PfA-M1 inhibitors (malaria)
mAAP Ki 20 nM (post-preincubation) Not reported Puromycin (APN-specific)

Functional and Therapeutic Implications

  • Neurobiology: this compound selectively inhibits aminopeptidase A, blocking angiotensin II-to-III conversion in rat brain, whereas bestatin enhances angiotensin signaling by inhibiting aminopeptidase B .
  • Cancer Therapy : Bestatin is clinically approved for leukemia, but this compound’s selectivity for APA/LAP limits its use despite higher potency in specific contexts .

Biological Activity

Amastatin is a potent inhibitor of aminopeptidases, particularly aminopeptidase A (AP-A) and aminopeptidase N (APN), which play significant roles in various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as an inhibitor of aminopeptidases, enzymes that remove amino acids from the N-terminus of peptides. By inhibiting these enzymes, this compound can modulate the levels of bioactive peptides in the body, influencing various physiological responses.

  • Inhibition of Aminopeptidases :
    • This compound exhibits selective inhibition towards AP-A and APN, which are involved in the metabolism of neuropeptides and other biologically active peptides.
    • The structure-activity relationship studies indicate that modifications to this compound can enhance its inhibitory potency against these enzymes .
  • Effects on Neuropeptides :
    • By inhibiting aminopeptidases, this compound can increase the availability of neuropeptides such as enkephalins, which are crucial for pain modulation and other neurophysiological functions .

Therapeutic Applications

This compound has been investigated for various therapeutic applications due to its ability to modulate peptide levels:

  • Pain Management :
    This compound's inhibition of aminopeptidases can enhance the analgesic effects of endogenous opioid peptides, making it a candidate for pain management therapies .
  • Cancer Treatment :
    Research has shown that this compound may have potential in cancer therapies by modulating immune responses and enhancing the efficacy of other anticancer agents .

Case Studies and Experimental Data

  • Inhibition Studies :
    A study demonstrated that this compound effectively inhibited AP-A with an IC50 value indicating strong binding affinity. Its analogs were also tested for comparative inhibition profiles against APN and other peptidases .
  • Microbial Activity :
    This compound B was found to moderately inhibit the growth of Mycobacterium tuberculosis (MIC 47 µM) while promoting the growth of Mycobacterium smegmatis, suggesting a complex role in microbial interactions .
  • Analgesic Potentiation :
    In models of neuropathic pain, co-administration of this compound with opioids showed enhanced analgesic effects, indicating its potential as an adjunct therapy in pain management protocols .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Key Findings
Inhibition ProfileStrong inhibitor of AP-A; structure-activity relationships explored.
Microbial ActivityModerate inhibition of M. tuberculosis; promotes M. smegmatis growth.
Pain ManagementEnhanced analgesic effects when combined with opioids in neuropathic pain models.

Q & A

Q. Basic: What is the primary biochemical mechanism of amastatin, and how is this applied in enzymatic studies?

This compound is a competitive, slow-binding inhibitor of aminopeptidases, particularly targeting enzymes like aminopeptidase A (APA) and leucine aminopeptidase (LAP). Its mechanism involves mimicking the transition state of peptide hydrolysis, forming stable complexes with the enzyme’s active site .
Methodological Guidance :

  • Use this compound at concentrations of 1–10 µM to inhibit aminopeptidase activity in in vitro assays (e.g., enzyme kinetics in cell lysates or purified preparations). Pre-incubate the enzyme with this compound for 10–15 minutes to achieve maximal inhibition .
  • Validate inhibition via fluorometric or spectrophotometric substrates (e.g., alanine-p-nitroanilide) and compare reaction velocities with/without this compound .

Q. Advanced: How can conflicting data on this compound’s efficacy across different biological systems be resolved?

Discrepancies in this compound’s effects (e.g., enhanced agonist pD₂ values in bronchial tissue vs. no mucosal protection in murine gastric models) may arise from variations in enzyme isoform expression, tissue-specific metabolic pathways, or inhibitor accessibility .

Methodological Guidance :

  • Conduct parallel experiments using tissue-specific inhibitors (e.g., actinonin for metalloproteases) to isolate aminopeptidase-dependent pathways.
  • Quantify enzyme expression (e.g., Western blot, qPCR) in target tissues to correlate inhibition efficacy with aminopeptidase levels .
  • Use confocal microscopy with fluorescently tagged this compound derivatives to assess cellular uptake and sublocalization .

Q. Basic: What experimental controls are essential when using this compound in cell-based assays?

Critical controls include:

  • Vehicle controls : Test the solvent (e.g., DMSO) at the same concentration used for this compound.
  • Negative controls : Use inactive analogs (e.g., bestatin for aminopeptidase N inhibition) to confirm specificity .
  • Positive controls : Co-administer a protease cocktail (e.g., phosphoramidon + captopril) to block alternative degradation pathways .

Q. Advanced: How can researchers optimize this compound’s inhibitory potency in kinetic studies?

This compound exhibits biphasic inhibition kinetics due to high- and low-affinity binding sites on some aminopeptidases. To optimize:

  • Perform Lineweaver-Burk plots to determine K_i values under varying substrate concentrations. For example, in Acyrthosiphon pisum APN, K_i = 0.6 µM for the high-affinity site .
  • Use pre-steady-state kinetic assays (stopped-flow) to measure slow-binding inhibition constants (k_on* and k_off*) .

Q. Basic: How should this compound be stored to maintain stability in long-term studies?

  • Store lyophilized this compound at –20°C in desiccated conditions to prevent hydrolysis.
  • Prepare working solutions in neutral buffers (pH 7.0–7.4) and use immediately; avoid repeated freeze-thaw cycles .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response data involving this compound?

  • Fit concentration-response curves using nonlinear regression (e.g., GraphPad Prism) with the Hill equation to calculate IC₅₀ values.
  • For paired data (e.g., with/without this compound), apply a two-tailed Student’s t-test with Bonferroni correction for multiple comparisons (α = 0.05) .
  • Report 95% confidence intervals for pD₂ or K_i values to convey precision .

Q. Basic: How is this compound’s purity and identity verified in pharmacological studies?

  • Use HPLC with UV detection (λ = 220 nm) to confirm purity ≥97% .
  • Validate structure via NMR (¹H/¹³C) or mass spectrometry (ESI-MS) .

Q. Advanced: What are the limitations of using this compound in in vivo neuropharmacology models?

This compound’s poor blood-brain barrier permeability limits its utility in central nervous system studies. Workarounds include:

  • Intracerebroventricular (ICV) administration.
  • Co-administration with penetration enhancers (e.g., mannitol) .

Q. Basic: How does this compound compare to other aminopeptidase inhibitors like bestatin?

Inhibitor Target Enzymes K_i (µM)*Specificity
This compoundAPA, LAP0.6–3.5Broad, biphasic kinetics
BestatinAPN, LAP3.5Narrower

Q. Advanced: How can researchers address this compound’s off-target effects in proteomic screens?

  • Use CRISPR/Cas9 to knockout target aminopeptidases and compare phenotypes with pharmacological inhibition.
  • Perform affinity pulldown assays with biotinylated this compound to identify binding partners .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N4O8/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33)/t12-,13+,15+,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAADIRHLBXJJS-ZAZJUGBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10987015
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67655-94-1
Record name Amastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067655941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10987015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Aspartic acid, N-[(2S,3R)-3-amino-2-hydroxy-5-methyl-1-oxohexyl]-L-valyl-L-valyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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